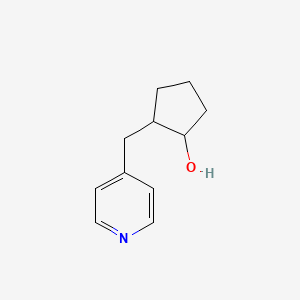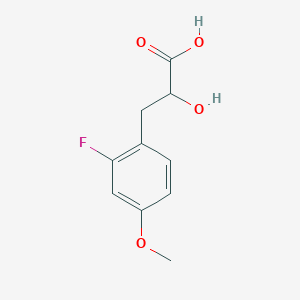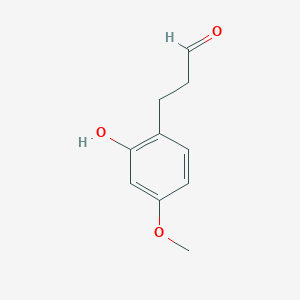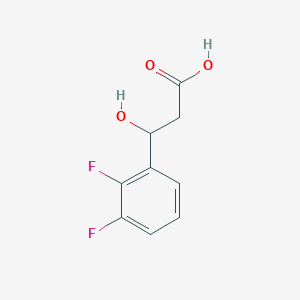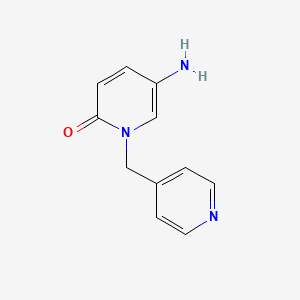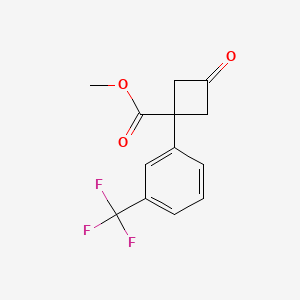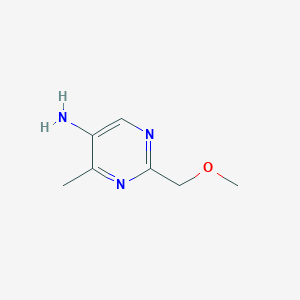
2-(Methoxymethyl)-4-methylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-4-methylpyrimidin-5-amine is a pyrimidine derivative with a methoxymethyl group at the 2-position and a methyl group at the 4-position Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-4-methylpyrimidine.
Methoxymethylation: The 2-chloromethyl group is converted to a methoxymethyl group using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-(Methoxymethyl)-4-methylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes or receptors.
Biology: The compound can be used in the study of nucleic acid interactions and as a probe in biochemical assays.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The methoxymethyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets, such as DNA or RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-4-methylpyrimidine: Lacks the amine group at the 5-position.
4-Methylpyrimidin-5-amine: Lacks the methoxymethyl group at the 2-position.
2-(Methoxymethyl)-5-aminopyrimidine: Lacks the methyl group at the 4-position.
Uniqueness
2-(Methoxymethyl)-4-methylpyrimidin-5-amine is unique due to the presence of both the methoxymethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-methylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-5-6(8)3-9-7(10-5)4-11-2/h3H,4,8H2,1-2H3 |
InChI Key |
JBTFRSJVFVPNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
